molecular formula C8H11NS B1316151 [1-(Thiophen-2-yl)cyclopropyl]methanamine CAS No. 75180-52-8

[1-(Thiophen-2-yl)cyclopropyl]methanamine

Cat. No. B1316151
Key on ui cas rn: 75180-52-8
M. Wt: 153.25 g/mol
InChI Key: ZDLQKYNEHHPKBK-UHFFFAOYSA-N
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Patent
US04755594

Procedure details

(1-Thien-2-ylcyclopropyl)methylamine is prepared from 2-thienyl acetonitrile and 1,2-dibromoethane as described in Example 1 in 57% overall yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][C:7]#[N:8].Br[CH2:10][CH2:11]Br>>[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]1([CH2:7][NH2:8])[CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)CC#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
S1C(=CC=C1)C1(CC1)CN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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